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Compound of Interest

Compound Name: 22Z-Paricalcitol

Cat. No.: B1156411 Get Quote

Disclaimer: This report addresses the pharmacokinetics and metabolism of Paricalcitol. The

user's request specified the "22Z" isomer of Paricalcitol. However, a comprehensive literature

search did not yield any publicly available data on the pharmacokinetics or metabolism of this

specific stereoisomer. The clinically approved and commercially available form of Paricalcitol

possesses the "22E" configuration. Therefore, this guide provides in-depth technical

information on the well-researched 22E-Paricalcitol.

Introduction
Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to

the side chain and the A-ring. Chemically, it is 19-nor-1α,25-dihydroxyvitamin D2. It is indicated

for the prevention and treatment of secondary hyperparathyroidism associated with chronic

kidney disease (CKD) Stages 3, 4, and 5. Paricalcitol selectively activates Vitamin D receptors

(VDR) in the parathyroid glands, which suppresses parathyroid hormone (PTH) synthesis and

secretion with minimal impact on calcium and phosphorus homeostasis compared to non-

selective vitamin D analogs.

Pharmacokinetics
The pharmacokinetic profile of Paricalcitol has been evaluated in healthy subjects and in

patients with varying degrees of renal impairment.

Absorption
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Following oral administration, Paricalcitol is well absorbed. The absolute bioavailability of oral

Paricalcitol is approximately 72% to 86% in healthy individuals and in patients with CKD Stage

5.[1] Food does not significantly affect the Cmax and AUC of Paricalcitol, although it may delay

the time to maximum concentration (Tmax).

Distribution
Paricalcitol is extensively bound to plasma proteins (≥99.8%).[2] The volume of distribution (Vd)

is approximately 23.8 L in healthy subjects.[2] In patients with CKD Stage 5 on hemodialysis or

peritoneal dialysis, the mean apparent volume of distribution ranges from 31 to 35 L.[2]

Metabolism
Paricalcitol is extensively metabolized by both hepatic and non-hepatic enzymes. In vitro data

suggest that the primary metabolic pathways are hydroxylation and glucuronidation. The key

enzymes involved are mitochondrial CYP24, as well as CYP3A4 and UGT1A4.[2][3][4] The

major metabolite identified in human plasma is 24(R)-hydroxy paricalcitol, which is less active

than the parent compound.[2][3] Other identified metabolites include products of 24,26- and

24,28-dihydroxylation, as well as direct glucuronidation.[3]

Excretion
Paricalcitol is primarily eliminated via hepatobiliary excretion. After administration of a

radiolabeled dose, approximately 63% to 70% of the radioactivity is recovered in the feces and

18% to 19% in the urine.[1][2] Less than 2% of the dose is excreted as the unchanged parent

drug in the feces.[2]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Paricalcitol in different

populations.

Table 1: Pharmacokinetic Parameters of Intravenous Paricalcitol in Healthy Subjects and CKD

Stage 5 Patients
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Parameter
Healthy Subjects
(0.04-0.16 mcg/kg)

CKD Stage 5 HD
(0.24 mcg/kg)

CKD Stage 5 PD
(0.24 mcg/kg)

Half-Life (t½) 5-7 hours[2] 13.9 hours[4] 15.4 hours[4]

Volume of Distribution

(Vd)
~23.8 L[2] 31-35 L[2] 31-35 L[2]

Protein Binding ≥99.8%[2] ≥99.8% ≥99.8%

HD: Hemodialysis, PD: Peritoneal Dialysis

Table 2: Pharmacokinetic Parameters of Oral Paricalcitol in Different Stages of Chronic Kidney

Disease

Parameter
CKD Stage 3 (4
mcg dose)

CKD Stage 4 (3
mcg dose)

CKD Stage 5
(HD/PD)

Half-Life (t½) ~17 hours ~20 hours 14-20 hours[1]

Oral Clearance (CL/F)
Lower than healthy

subjects

Lower than healthy

subjects
-

Absolute

Bioavailability

Not directly assessed,

expected to be 72-

86%[1]

Not directly assessed,

expected to be 72-

86%[1]

72-86%[1]

Experimental Protocols
Quantification of Paricalcitol in Human Plasma by LC-
MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method has been developed and validated for the quantification of Paricalcitol in human

plasma. The following is a representative protocol:

4.1.1 Sample Preparation

To 500 µL of human plasma, add an internal standard (e.g., Paricalcitol-d6).
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Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl

ether).

Vortex and centrifuge the samples.

Separate the organic layer and evaporate to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2 Chromatographic Conditions

LC System: High-performance liquid chromatography system.

Column: A C18 reversed-phase column (e.g., Zorbax SB C18).

Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1%

formic acid) and an organic solvent (e.g., methanol or acetonitrile).

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

Injection Volume: 10-20 µL.

Run Time: Approximately 6 minutes.

4.1.3 Mass Spectrometric Conditions

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.

Ionization Mode: Positive ion mode.

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-

product ion transitions for Paricalcitol and its internal standard are monitored.

Paricalcitol Transition: To be determined based on instrument optimization.

Internal Standard Transition: To be determined based on instrument optimization.
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Data Analysis: The concentration of Paricalcitol in the plasma samples is determined by

comparing the peak area ratio of the analyte to the internal standard against a calibration

curve.

4.1.4 Validation Parameters The method should be validated according to regulatory

guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and

stability.
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Caption: Paricalcitol's mechanism of action via the Vitamin D Receptor signaling pathway.

Metabolic Pathway of Paricalcitol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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